2-Cyclopenten-1-one, 2,5-diphenyl-
Description
Structural Significance within the Cyclopentenone Class
Cyclopentenones are five-membered rings containing a ketone and an alkene. wikipedia.org This arrangement of functional groups, specifically the α,β-unsaturation, confers a distinct reactivity profile. The core cyclopentenone structure is found in a wide array of natural products, including jasmone, aflatoxins, and several prostaglandins. wikipedia.org The electrophilicity of the β-carbon in the enone system makes it susceptible to nucleophilic attack, a fundamental reaction in carbon-carbon bond formation. researchgate.net
The reactivity of cyclic enones like cyclopentenones can be influenced by the ring size. rsc.orgrsc.org Cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts. rsc.orgrsc.orgresearchgate.net The planarity of the five-membered ring in cyclopentenone derivatives influences the orientation of substituents and, consequently, the stereochemical outcome of reactions.
Relevance of the 2,5-Diphenyl Substitution Pattern in Molecular Design
The introduction of two phenyl groups at the C2 and C5 positions of the cyclopentenone ring in 2-Cyclopenten-1-one (B42074), 2,5-diphenyl- has profound implications for its chemical behavior and potential applications.
Electronic Effects: The phenyl group at the C2 position is in conjugation with the enone system. This extended π-system influences the electronic properties of the molecule, including its absorption of ultraviolet light and its reactivity. The phenyl group at the C5 position, being adjacent to the carbonyl group, can exert steric and electronic effects on reactions involving the carbonyl carbon and the adjacent α-proton.
Steric Hindrance: The bulky phenyl groups provide significant steric hindrance, which can direct the approach of incoming reagents to specific faces of the molecule. This steric control is a crucial element in stereoselective synthesis, allowing for the preferential formation of one stereoisomer over others.
Chiral Scaffolds: The 2,5-disubstituted pattern is a common feature in the design of chiral ligands and auxiliaries for asymmetric catalysis. For instance, the 2,5-diphenyl substitution has been identified as a preferred pattern for high-affinity binding in certain receptor sites. nih.gov This highlights the importance of this substitution pattern in the development of new therapeutic agents.
Overview of Research Trajectories for α,β-Unsaturated Cyclic Ketones
The study of α,β-unsaturated cyclic ketones is a vibrant and evolving area of organic chemistry research. Key research trajectories include:
Asymmetric Catalysis: A major focus has been the development of organocatalytic and metal-catalyzed asymmetric reactions. researchgate.netmdpi.com This includes enantioselective conjugate additions of various nucleophiles to the β-position of the enone, leading to the formation of chiral molecules with high enantiomeric excess. researchgate.netmdpi.com
Novel Synthetic Methodologies: Researchers are continuously exploring new ways to synthesize substituted cyclopentenones. Methods like the Nazarov cyclization, Pauson-Khand reaction, and various condensation reactions are being refined and expanded to create a diverse range of cyclopentenone derivatives. wikipedia.orgorganic-chemistry.org
Applications in Total Synthesis: α,β-Unsaturated cyclic ketones are pivotal intermediates in the total synthesis of complex natural products. Their ability to undergo a variety of transformations allows for the construction of intricate molecular architectures. wikipedia.org
Medicinal Chemistry: The cyclopentenone moiety is recognized as a key pharmacophore in the design of anticancer drugs and other therapeutic agents. ebi.ac.uk Research is ongoing to understand the mechanism of action and to develop new cyclopentenone-based drugs with improved efficacy and selectivity. ebi.ac.uk
Interactive Data Table: Properties of 2-Cyclopenten-1-one and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 2-Cyclopenten-1-one, 2,5-diphenyl- | C₁₇H₁₄O | 246.30 | Cyclopentenone ring, Phenyl groups at C2 and C5 |
| 2-Cyclopenten-1-one | C₅H₆O | 82.10 | Parent cyclopentenone structure nist.gov |
| 2,5-dimethyl-3,4-diphenyl-2-cyclopenten-1-one | C₁₉H₁₈O | 274.35 | Diphenyl and dimethyl substituted cyclopentenone chemsynthesis.com |
Structure
3D Structure
Properties
CAS No. |
62156-62-1 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2,5-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-17-15(13-7-3-1-4-8-13)11-12-16(17)14-9-5-2-6-10-14/h1-11,16H,12H2 |
InChI Key |
YHUCEEXFBYAMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopenten 1 One, 2,5 Diphenyl and Analogous Structures
Direct Synthesis Approaches to 2,5-Diphenyl-2-Cyclopenten-1-one
Direct synthetic routes to 2,5-diphenyl-2-cyclopenten-1-one primarily involve the formation of the five-membered ring from acyclic precursors. These methods can be broadly classified into cyclization reactions, which form the carbocyclic ring through intramolecular bond formation, and condensation reactions, which typically involve intermolecular bond formation followed by cyclization and elimination.
Cyclization Reactions
Cyclization reactions are powerful tools for the construction of cyclic systems and have been extensively explored for the synthesis of cyclopentenones. Key strategies include the Nazarov cyclization, Pauson-Khand reaction, and related methodologies.
The Nazarov cyclization is a well-established method for synthesizing cyclopentenones, involving the 4π-electrocyclization of a divinyl ketone or its precursor to form a pentadienyl cation, which then cyclizes. nih.govwikipedia.org The classical approach involves the activation of a divinyl ketone with a protic or Lewis acid. wikipedia.org
A pertinent example of this strategy is the Nazarov cyclization of divinyl ketones with phenyl substituents. For instance, the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one has been studied in detail, providing a model for the synthesis of diaryl-substituted cyclopentenones. mdpi.comnih.gov In this reaction, the divinyl ketone, upon treatment with an acid, forms a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to yield an oxyallyl cation, which subsequently eliminates a proton to afford the cyclopentenone product. The reaction conditions, including the choice of acid and solvent, can significantly influence the reaction's efficiency and selectivity. mdpi.com Deep eutectic solvents have been explored as sustainable media for this transformation, with combinations like triphenylmethylphosphonium bromide and acetic acid leading to quantitative conversions at room temperature. mdpi.comnih.gov
| Substrate | Catalyst/Solvent | Temperature (°C) | Conversion (%) | Product Yield (%) | Reference |
| 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/EG | 60 | >80 | 62 | mdpi.comnih.gov |
| 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/AA | 25 | Quantitative | >95 | mdpi.comnih.gov |
TPMPBr: triphenylmethylphosphonium bromide, EG: ethylene glycol, AA: acetic acid
The synthesis of 2,5-diphenyl-2-cyclopenten-1-one via a Nazarov cyclization would conceptually start from 1,5-diphenyl-1,4-pentadien-3-one. The presence of the phenyl groups influences the stability of the pentadienyl cation intermediate and can affect the regioselectivity of the subsequent elimination step.
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgnih.gov This reaction is a powerful tool for the convergent synthesis of cyclopentenones. nih.gov
The direct synthesis of 2,5-diphenyl-2-cyclopenten-1-one using an intermolecular Pauson-Khand reaction would involve the reaction of diphenylacetylene with ethylene and carbon monoxide. In this process, the diphenylacetylene would first form a hexacarbonyldicobalt complex. Subsequent coordination and insertion of ethylene, followed by migratory insertion of carbon monoxide and reductive elimination, would yield the desired product.
A general representation of this approach is as follows: Diphenylacetylene + Ethylene + CO --(Co₂(CO)₈)--> 2,5-Diphenyl-2-cyclopenten-1-one
While internal alkynes like diphenylacetylene can exhibit lower reactivity compared to terminal alkynes, the reaction can be promoted under various conditions, including the use of N-oxide promoters like N-methylmorpholine N-oxide (NMO) to facilitate the reaction at lower temperatures. wikipedia.org The regioselectivity of the intermolecular Pauson-Khand reaction can sometimes be a challenge, but with a symmetrical alkyne like diphenylacetylene and a simple alkene like ethylene, a single primary product is expected. The use of supercritical ethylene can also serve as both a reactant and a solvent, potentially leading to high yields of the corresponding 2-substituted cyclopentenones. nih.gov
| Alkyne | Alkene | Promoter/Conditions | Product | Reference |
| Diphenylacetylene | Ethylene | Co₂(CO)₈, heat | 2,5-Diphenyl-2-cyclopenten-1-one (projected) | wikipedia.orgnrochemistry.com |
| Terminal Alkynes | Ethylene | Co₂(CO)₈, supercritical CO | 2-Substituted cyclopentenones | nih.gov |
The formal homo-Nazarov cyclization typically involves the reaction of vinylcyclopropyl ketones to form cyclohexenones, where the cyclopropane ring acts as a formal double bond equivalent. However, related cyclizations of vinylcyclopropanes can lead to the formation of cyclopentene rings through a vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org This rearrangement proceeds through a diradical intermediate or a concerted pericyclic process, depending on the substrate. wikipedia.org
For the synthesis of a 2,5-diphenyl-substituted cyclopentenone, a plausible precursor would be a 1-benzoyl-2-(1-phenylvinyl)cyclopropane. Upon thermal or photochemical activation, the vinylcyclopropane moiety would rearrange to form the cyclopentene ring. Subsequent oxidation of the resulting cyclopentene would yield the target enone. A study on the photochemical rearrangement of 1-substituted-3-(2,2-diphenylvinyl)-2,2-dimethylcyclopropanes demonstrates the formation of cyclopentenes from diphenyl-substituted vinylcyclopropanes. acs.org
| Precursor Type | Reaction Type | Product Type | Reference |
| Diphenyl-substituted vinylcyclopropane | Photochemical rearrangement | Substituted cyclopentene | acs.org |
| Vinylcyclopropane | Thermal rearrangement | Cyclopentene | wikipedia.orgorganicreactions.org |
This approach offers a pathway to the cyclopentene core, which can then be further functionalized to the desired cyclopentenone. The substitution pattern on the cyclopropane and vinyl groups plays a crucial role in directing the course of the rearrangement.
Condensation and Elimination Pathways
Condensation reactions provide a classical and effective method for the formation of carbon-carbon bonds and the subsequent construction of cyclic systems. The aldol condensation is a particularly relevant pathway for the synthesis of cyclopentenones.
The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.commiracosta.edu For the synthesis of cyclopentenones, an intramolecular aldol condensation of a 1,4-dicarbonyl compound is a common strategy. researchgate.net
A highly analogous and well-documented synthesis is that of tetraphenylcyclopentadienone, which is formed through a double aldol condensation between dibenzyl ketone (1,3-diphenylacetone) and benzil (1,2-diphenylethanedione) in the presence of a base like potassium hydroxide. wpmucdn.commurov.infochegg.com This reaction proceeds through the formation of an enolate from dibenzyl ketone, which then attacks one of the carbonyl groups of benzil. A subsequent intramolecular aldol condensation and dehydration leads to the final product.
To synthesize 2,5-diphenyl-2-cyclopenten-1-one, a potential pathway would involve the intramolecular aldol condensation of a 1,4-diphenyl-1,4-butanedione precursor. However, a more direct intermolecular approach would be the condensation of 1,3-diphenylacetone with glyoxal. This reaction would proceed via a double aldol condensation mechanism, analogous to the synthesis of tetraphenylcyclopentadienone.
| Ketone | Dicarbonyl Compound | Base | Product | Reference (Analogous) |
| Dibenzyl Ketone | Benzil | KOH/Ethanol | Tetraphenylcyclopentadienone | wpmucdn.commurov.info |
| 1,3-Diphenylacetone | Glyoxal | Base | 2,5-Diphenyl-2-cyclopenten-1-one (projected) | magritek.commiracosta.edu |
The reaction conditions, such as the choice of base and solvent, are critical for achieving good yields and minimizing side reactions. murov.info
Claisen Condensation-Decarboxylation-Isomerization Cascades
While the classical Claisen condensation followed by decarboxylation and isomerization is a staple for forming cyclic ketones, a more direct and analogous approach for synthesizing diaryl-substituted cyclopentenones is the base-catalyzed double aldol condensation, often referred to as a Claisen-Schmidt condensation. This reaction involves the condensation between a cyclic ketone with two α-hydrogens, such as cyclopentanone, and two equivalents of an aromatic aldehyde that lacks α-hydrogens, like benzaldehyde.
The reaction proceeds in a cascade fashion. First, a base abstracts an α-hydrogen from the cyclopentanone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form an α,β-unsaturated ketone, 2-benzylidenecyclopentanone. This process then repeats on the other side of the cyclopentanone ring. The newly formed enolate attacks a second molecule of benzaldehyde, and subsequent dehydration yields the final α,α'-bis(benzylidene)cycloalkanone product. Using solid sodium hydroxide in a solvent-free grinding technique has been shown to produce quantitative yields of these types of compounds. rsc.orgorganic-chemistry.org
A representative reaction is the synthesis of 2,5-bis-(benzylidene)cyclopentanone from cyclopentanone and benzaldehyde.
| Reactants | Reagents/Conditions | Product | Yield |
| Cyclopentanone, Benzaldehyde (2 eq.) | Solid NaOH (20 mol%), Grinding, 5 min | 2,5-bis-(Benzylidene)cyclopentanone | 98% |
Data sourced from literature on solvent-free Claisen-Schmidt reactions. rsc.org
Elimination Reactions from Substituted Cyclopentanones
The introduction of α,β-unsaturation into a saturated cyclopentanone ring is a fundamental strategy for the synthesis of 2-cyclopentenones. This transformation is achieved through elimination reactions, most commonly via dehydrogenation of a corresponding substituted cyclopentanone, such as 2,5-diphenylcyclopentanone.
Modern methods often employ palladium-based catalysts to facilitate this oxidation. The Saegusa-Ito oxidation is a well-established method that proceeds via a silyl (B83357) enol ether intermediate. wikipedia.orgnrochemistry.comsynarchive.com The cyclopentanone is first converted to its trimethylsilyl (B98337) enol ether, which is then treated with a stoichiometric amount of palladium(II) acetate. The reaction mechanism involves the formation of an oxo-allyl palladium complex, followed by β-hydride elimination to yield the enone and palladium(0). wikipedia.orgyoutube.com A co-oxidant, such as benzoquinone or, more recently, Oxone, is often used to regenerate the active Pd(II) catalyst, allowing for catalytic amounts of palladium to be used. wikipedia.orglookchem.com
Alternatively, direct aerobic dehydrogenation using a palladium catalyst system, such as Pd(TFA)₂ with a pyridine-type ligand or Pd/C, has proven effective for converting saturated cycloalkanones into their unsaturated counterparts. nih.govnih.govsemanticscholar.org These reactions use molecular oxygen or, in some cases, generated hydrogen as part of the catalytic cycle, representing a more atom-economical approach. rsc.orgnih.gov
| Precursor | Reagents/Conditions | Product Type |
| Saturated Cyclopentanone | 1. LDA, TMSCl; 2. Pd(OAc)₂ | α,β-Unsaturated Cyclopentenone |
| Saturated Cyclopentanone | Pd(TFA)₂, DAF, O₂ (1 atm), Toluene | α,β-Unsaturated Cyclopentenone |
| Saturated Cyclohexanone (B45756) | Pd/C, H₂ (as co-catalyst), N₂ atmosphere | Phenol (via Cyclohexenone) |
This table represents general methodologies for the dehydrogenation of cyclic ketones. wikipedia.orgnih.govsemanticscholar.org
Metal-Mediated and Organometallic Syntheses
Reactive Oxyallyl Intermediates via Iron Carbonyls
A powerful method for constructing five-membered rings is the [3+2] cycloaddition reaction involving reactive oxyallyl intermediates. These intermediates can be generated from α,α'-dihalo ketones using reducing metals, most notably diiron nonacarbonyl (Fe₂(CO)₉) in the Noyori annulation.
In this process, the iron carbonyl reductively debrominates an α,α'-dibromo ketone to form a highly reactive iron-stabilized oxyallyl cation. This species acts as a three-carbon component in a formal [3+2] cycloaddition with a two-carbon partner (the "enophile"), such as an alkene or alkyne. The reaction with an alkene leads to a cyclopentanone, while reaction with an alkyne yields a cyclopentenone after elimination. For the synthesis of a 2,5-diphenyl substituted cyclopentenone, this would conceptually involve the reaction of 1,3-dibromo-1,3-diphenylacetone with an alkyne. While this specific reaction is not detailed, the general utility of the method for creating substituted five-membered rings is well-established.
Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reactions for Cyclopentenone Formation
Gold(I) catalysts have emerged as exceptionally effective tools for mediating complex cyclization and rearrangement cascades to form cyclopentenones. One such powerful sequence is the tandem hydroarylation–Nazarov cyclization. nih.govresearchgate.netresearchgate.net This cascade reaction can be initiated from readily available starting materials like skipped alkenynones. nih.govresearchgate.net
The proposed mechanism begins with the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This activation facilitates an intramolecular anti-Michael hydroarylation by a tethered aryl group, forming a gold-functionalized divinyl ketone intermediate. This intermediate is perfectly poised to undergo a Nazarov cyclization, an electrocyclic ring closure of a divinyl ketone to a cyclopentenyl cation, which then eliminates to form the cyclopentenone ring. The use of chiral bisphosphine-gold complexes can render this process highly enantioselective. researchgate.net
Another sophisticated gold(I)-catalyzed tandem reaction involves the cycloisomerization of enynyl acetates. nih.gov This process is initiated by a 1,3-acyloxy migration, which leads to a dienyl acetate intermediate. In the presence of a dienophile, this intermediate can be trapped in a hetero-Diels-Alder reaction. Subsequent ring-opening of the strained cycloadduct yields highly functionalized, ring-fused cyclopentenone derivatives in a one-pot operation. nih.gov
| Starting Material | Catalyst System | Key Transformations | Product Type |
| Skipped Alkenynones | Chiral Bisphosphine-Gold(I) Complex | anti-Michael Hydroarylation, Nazarov Cyclization | Enantioenriched Cyclopentenones |
| Enynyl Acetates | tBu₃PAuNTf₂ | 1,3-Acyloxy Migration, Nazarov Cyclization, in situ Trapping | Fused Hydrazino-Cyclopentenones |
Data sourced from studies on gold(I)-catalyzed tandem reactions. nih.govnih.gov
Syntheses via Structural Modifications of Cyclopentenone Precursors
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the construction of unsaturated rings, including five-membered carbocycles. wikipedia.org The reaction employs metal-carbene catalysts, most commonly those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing ethylene gas as a volatile byproduct. wikipedia.org
In the context of cyclopentenone synthesis, RCM is typically used to construct a cyclopentene ring from an acyclic diene precursor. The resulting cyclopentene derivative is then oxidized in a subsequent step to afford the target α,β-unsaturated ketone. For example, a suitably substituted diallylic alcohol or ether can undergo RCM to form a five-membered oxygen-containing heterocycle or a cyclopentenol derivative. Subsequent oxidation of the alcohol functionality provides the desired cyclopentenone.
In some cases, an unexpected oxidation occurs concurrently with the RCM reaction, leading directly to cyclopentenone products from diene precursors, obviating the need for a separate oxidation step. nih.govresearchgate.net This has been observed in the RCM of certain dienes leading to fused cyclopentenones instead of the expected cyclopentenes. nih.govresearchgate.net
| Precursor Type | Catalyst | Intermediate Product | Final Product |
| Acyclic Diene | Grubbs Catalyst (Ru-based) | Cyclopentene derivative | Cyclopentenone (after oxidation) |
| Specific Dienes (e.g., A, n=1, R=CO₂R') | Grubbs Catalyst (Ru-based) | N/A (Direct Formation) | Fused Cyclopentenone |
This table illustrates the general strategy of using RCM for cyclopentenone synthesis. wikipedia.orgnih.gov
Oxidation of Cyclopentene Derivatives
Oxidative methods provide a direct route to introduce the α,β-unsaturation characteristic of 2-cyclopenten-1-one (B42074), 2,5-diphenyl-. These strategies typically begin with a pre-formed cyclopentane or cyclopentene ring system, applying specific oxidation conditions to generate the target enone.
The Saegusa–Ito oxidation is a reliable and modern method for the synthesis of α,β-unsaturated carbonyl compounds from their saturated counterparts. wikipedia.org The reaction proceeds via the formation of a silyl enol ether from the ketone, which is then treated with a palladium(II) salt, typically palladium(II) acetate (Pd(OAc)₂), to form the enone. chem-station.comsynarchive.com
The general mechanism involves several key steps:
Enolate Formation and Silylation: The starting cyclopentanone (e.g., 2,5-diphenylcyclopentanone) is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then trapped with a silyl halide, commonly trimethylsilyl chloride (TMSCl), to generate a stable silyl enol ether.
Palladium-Mediated Oxidation: The isolated silyl enol ether is then exposed to Pd(OAc)₂. The palladium coordinates to the double bond of the enol ether. nrochemistry.com
β-Hydride Elimination: Following coordination and formation of an oxoallyl-palladium complex, a β-hydride elimination occurs, which releases the enone product and a palladium hydride species. chemistry-reaction.com The palladium(0) that is formed is reoxidized to palladium(II) by a stoichiometric oxidant, such as benzoquinone, allowing for catalytic use of the expensive palladium reagent. wikipedia.orgwikiwand.com
This method is valued for its mild conditions and high yields. For a substrate like 2,5-diphenylcyclopentanone, this reaction would regioselectively introduce the double bond to yield 2,5-diphenyl-2-cyclopenten-1-one.
| Reagent/Step | Purpose | Typical Conditions |
| 1. LDA, THF, -78 °C | Enolate formation | Anhydrous solvent, inert atmosphere |
| 2. TMSCl | Trapping of enolate | Quench at low temperature |
| 3. Pd(OAc)₂ | Oxidation | Acetonitrile (MeCN) or DMSO solvent |
| 4. p-Benzoquinone | Co-oxidant (optional) | Regenerates Pd(II) catalyst |
Recent modifications to the Saegusa-Ito oxidation focus on making the process more cost-effective and environmentally friendly. These include using catalytic amounts of palladium with alternative reoxidants like oxygen or copper(II) salts. chem-station.comchemistry-reaction.com
The oxidation of a cyclic allylic alcohol precursor, such as 2,5-diphenyl-2-cyclopenten-1-ol, provides another direct pathway to the target enone. This transformation is a cornerstone of organic synthesis, and numerous reagents have been developed to achieve it efficiently. The choice of oxidant is crucial to avoid over-oxidation or reaction with the existing double bond.
Commonly used reagents for this purpose include chromium-based oxidants like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC). However, due to the toxicity of chromium, alternative methods are often preferred. These include:
Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. It is a heterogeneous reagent, which simplifies workup as it can be removed by filtration.
Swern Oxidation and Related Methods: These methods use dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) to perform the oxidation under mild, cryogenic conditions.
Catalytic Methods: Modern approaches utilize catalytic amounts of metals such as ruthenium, palladium, or iron with a stoichiometric co-oxidant. organic-chemistry.org For instance, a palladium(II) catalyst in the presence of oxygen and a base like triethylamine can effectively oxidize allylic alcohols. organic-chemistry.org
These methods are generally high-yielding and preserve the stereochemistry of the double bond. organic-chemistry.org The selection of a specific method often depends on the presence of other functional groups in the molecule.
| Oxidizing System | Type | Typical Conditions | Advantage |
| MnO₂ | Heterogeneous | CH₂Cl₂, room temp. | High selectivity for allylic alcohols, easy workup |
| PCC / PDC | Homogeneous | CH₂Cl₂, room temp. | Reliable and well-established |
| Swern Oxidation | Homogeneous | DMSO, (COCl)₂, Et₃N, -78 °C | Very mild conditions, avoids heavy metals |
| Fe(NO₃)₃/TEMPO/O₂ | Catalytic | MeCN, room temp. | Environmentally friendly, mild organic-chemistry.org |
The asymmetric oxidation of sulfides to produce chiral sulfoxides is a well-established field, primarily used to generate chiral auxiliaries for asymmetric synthesis. ucc.ieresearchgate.netlibretexts.org Its application in the synthesis of cyclopentenones like 2,5-diphenyl-2-cyclopenten-1-one is part of a multi-step strategy where the sulfide group is strategically placed in a precursor molecule to facilitate the construction of the cyclopentenone ring. rsc.org
One potential synthetic route involves the use of a 2-(phenylthio)allyl alcohol derivative. The general strategy can be outlined as follows:
Precursor Synthesis: An appropriate precursor containing a phenylthio group is synthesized. For instance, 1-phenylthiovinyl-lithium can be added to an aldehyde to create a 2-phenylthioallyl alcohol. rsc.org
Asymmetric Oxidation: The prochiral sulfide in this precursor is then subjected to asymmetric oxidation. This step establishes a key stereocenter. Common methods for this transformation include using chiral titanium-tartrate complexes (Sharpless-Kagan conditions) or chiral salen-metal complexes with an oxidant like hydrogen peroxide or tert-butyl hydroperoxide. ucc.iewiley-vch.de This creates a chiral sulfoxide.
Rearrangement and Cyclization: The chiral sulfoxide can then undergo rearrangements (e.g., Mislow-Evans rearrangement) to transfer its chirality. Subsequent chemical steps, such as a Claisen rearrangement followed by hydrolysis and an intramolecular condensation (e.g., an aldol reaction), can be used to form the five-membered ring of the cyclopentenone. rsc.org
This approach is powerful because it allows for the introduction of chirality early in the synthesis, guiding the formation of stereocenters in the final product.
| Catalyst System | Chiral Ligand Type | Common Oxidant | Key Feature |
| Ti(O-i-Pr)₄ / DET | Diethyl Tartrate | t-BuOOH | One of the earliest and most studied systems |
| Vanadium Complexes | Schiff bases | H₂O₂ | Effective for a range of aryl alkyl sulfides |
| Chiral Salen-Ti(IV) | Salen | Urea-H₂O₂ (UHP) | Provides high enantioselectivity (ee) for many sulfides wiley-vch.de |
| Chiral Oxaziridines | N/A | N/A | Stoichiometric chiral oxidant, metal-free |
Derivatization of Diphenyl-Substituted Cyclopentanone Rings
These methods involve constructing the diphenyl-substituted cyclopentanone ring from acyclic precursors, followed by a subsequent oxidation step if necessary to introduce the unsaturation.
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed condensation of a dinitrile to form an enamino-nitrile. semanticscholar.org This intermediate can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This method is effective for forming five- and six-membered rings.
For the synthesis of a 2,5-diphenylcyclopentanone precursor, the synthetic sequence would be:
Dinitrile Synthesis: A key precursor, 3,6-diphenyl-1,6-heptanedinitrile, would be synthesized. This could be achieved through methods like the alkylation of phenylacetonitrile.
Thorpe-Ziegler Cyclization: The dinitrile is treated with a strong base, such as sodium hydride (NaH) or a sodium alkoxide, in an aprotic solvent. The base deprotonates the carbon alpha to one of the nitrile groups, and the resulting carbanion attacks the other nitrile group intramolecularly, forming a five-membered ring.
Hydrolysis and Decarboxylation: The resulting cyclic enamino-nitrile is not isolated but is subjected to acidic hydrolysis. This process converts the enamine and the nitrile groups into a ketone and a carboxylic acid, respectively. The resulting β-keto acid readily undergoes decarboxylation upon heating to afford 2,5-diphenylcyclopentanone.
Oxidation: The saturated cyclopentanone is then oxidized to the target 2,5-diphenyl-2-cyclopenten-1-one using a method described previously, such as the Saegusa-Ito oxidation.
This classical method provides a robust way to construct the carbocyclic core of the target molecule from simple acyclic starting materials.
The Friedel-Crafts reaction is a fundamental tool for forming carbon-carbon bonds with aromatic rings. nih.gov An intramolecular Friedel-Crafts acylation is particularly useful for synthesizing cyclic ketones where the ring is fused to or contains an aromatic substituent. masterorganicchemistry.com
A plausible route to a diphenyl-substituted cyclopentanone skeleton using this chemistry could involve the following steps:
Precursor Synthesis: An appropriate acyl chloride precursor, such as 4,4-diphenylpentanoyl chloride, is synthesized.
Intramolecular Friedel-Crafts Acylation: The acyl chloride is treated with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.org The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by one of the pendant phenyl groups in an intramolecular electrophilic aromatic substitution to close the five-membered ring, yielding a tetralone derivative.
Reduction: To obtain a cyclopentanone rather than a fused system, a different strategy is needed. An intermolecular Friedel-Crafts acylation can be used first. For example, benzene can be acylated with succinic anhydride to form 4-oxo-4-phenylbutanoic acid.
Further Elaboration: The ketone can be reduced (e.g., via a Clemmensen or Wolff-Kishner reduction), and the second phenyl group can be introduced via another Friedel-Crafts reaction or other C-C bond-forming reactions, followed by cyclization to form the desired diphenylcyclopentanone ring. youtube.com The final cyclopentanone can then be oxidized to the enone.
This family of reactions offers great flexibility in the synthesis of aromatic and polycyclic ketone structures. masterorganicchemistry.com
| Lewis Acid Catalyst | Typical Use | Relative Activity |
| AlCl₃ | General purpose acylation/alkylation | Very High |
| FeCl₃ | Milder alternative to AlCl₃ | High |
| SnCl₄ | Mild catalyst, good for sensitive substrates | Moderate |
| ZnCl₂ | Weak catalyst, requires higher temperatures | Low |
One-Step Diphenylation of Cyclopentanone Enol Ethers
The direct, one-step diphenylation of a cyclopentanone enol ether to form a 2,5-diphenyl substituted product is a significant synthetic challenge. However, advancements in palladium-catalyzed α-arylation of ketones provide a powerful strategy for forging the necessary carbon-aryl bonds. orgsyn.orgnih.govorganic-chemistry.org This methodology, often referred to as the Buchwald-Hartwig-Miura arylation, typically involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. orgsyn.orgnih.gov
While often used for mono-arylation, achieving a one-pot diarylation at the C2 and C5 positions of a cyclopentanone derivative is conceptually feasible under specific conditions. The strategy would rely on the generation of an enolate from cyclopentanone, which then undergoes an initial α-arylation. Subsequent deprotonation at the alternate α-position (C5) would generate a new enolate, which could then react with a second equivalent of the aryl halide. nih.gov The success of such a one-pot procedure is highly dependent on controlling the reaction conditions to prevent side reactions like self-aldol condensation and to favor the desired diarylated product over the monoarylated species. nih.gov The choice of base, solvent, temperature, and ligand is critical for achieving high selectivity.
Key developments in this area include:
Cooperative Catalysis: A strategy utilizing palladium/enamine cooperative catalysis has been developed to address the challenges of α-arylation of cyclopentanones, which are often difficult substrates under strongly basic conditions. orgsyn.org
Ligand Development: The use of bulky, electron-rich phosphine ligands, such as those based on a biphenyl skeleton, has been shown to create highly active and selective catalyst systems for the α-arylation of ketones. organic-chemistry.org
Subsequent dehydration of the resulting 2,5-diphenylcyclopentanone would yield the target α,β-unsaturated ketone, 2,5-diphenyl-2-cyclopenten-1-one.
Asymmetric Synthesis Strategies Involving 2,5-Diphenyl-2-Cyclopenten-1-one Analogs
Achieving enantiocontrol in the synthesis of chiral cyclopentenones is of paramount importance for their application as precursors in the synthesis of complex molecules. acs.org Various catalytic asymmetric strategies have been developed to this end.
Catalytic Asymmetric Transformations
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of asymmetric synthesis. The Corey-Bakshi-Shibata (CBS) reduction provides a reliable and highly selective method for this transformation, utilizing a chiral oxazaborolidine catalyst. alfa-chemistry.comchem-station.comwikipedia.org This method is applicable to a wide range of ketones, including α,β-unsaturated systems like 2,5-diphenyl-2-cyclopenten-1-one. chem-station.com
The reaction mechanism involves the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This activates the borane and enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone's carbonyl oxygen. nrochemistry.com The ketone binds to the catalyst-borane complex from the sterically less hindered face, followed by an intramolecular, face-selective hydride transfer from the borane to the carbonyl carbon via a six-membered ring transition state. alfa-chemistry.com This process results in the formation of the chiral alcohol with high enantioselectivity. nih.gov
The CBS reduction is particularly valuable for α,β-unsaturated ketones as it selectively performs a 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond. chem-station.comwikipedia.org This chemoselectivity allows for the synthesis of chiral allylic alcohols, which are versatile intermediates for further synthetic manipulations. chem-station.com
Table 1: CBS Reduction of Various Ketones Data extracted from studies on the scope and mechanism of oxazaborolidine-catalyzed reductions.
| Substrate Type | Catalyst | Reductant | Enantiomeric Excess (ee) | Reference |
| Aromatic Ketones | (R)-Methyl-CBS | BH₃·THF | Up to 98% | nih.govwikipedia.org |
| α,β-Unsaturated Ketones | (S)-Tolyl-CBS | Borane-DMS | Typically >90% | chem-station.com |
| Dialkyl Ketones | (R)-Butyl-CBS | Catecholborane | Variable, up to 96% | nrochemistry.com |
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. mdpi.com While traditionally challenging, the use of α,β-unsaturated ketones as dienophiles in asymmetric catalytic variants has been successfully achieved through organocatalysis. princeton.edu Chiral secondary amines, particularly imidazolidinone derivatives developed by MacMillan and coworkers, can catalyze the enantioselective Diels-Alder reaction of enones. princeton.edunih.gov
This catalytic strategy is based on the reversible formation of a chiral iminium ion from the enone and the amine catalyst. princeton.edu This iminium ion activation significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the [4+2] cycloaddition with a diene. princeton.edu The chiral environment provided by the catalyst directs the approach of the diene, leading to high enantioselectivity in the product.
While the direct use of 2,5-diphenyl-2-cyclopenten-1-one as a dienophile in this specific reaction is not extensively documented, the methodology has been proven effective for simple cyclic and acyclic enones. A study on the development of this reaction noted that a cis-2,5-diphenyl-substituted pyrrolidine amine catalyst provided useful reaction rates and moderate enantiocontrol, highlighting the role of diphenyl substitution in the catalytic system. princeton.edu
Table 2: Effect of Chiral Amine Catalyst on Diels-Alder Reaction of 4-Hexen-3-one and Cyclopentadiene Data from the initial investigation into enantioselective catalytic Diels-Alder reactions with ketone dienophiles. princeton.edu
| Entry | Catalyst | Yield (%) | endo:exo Ratio | ee (%) |
| 1 | Phenylalanine-derived imidazolidinone | 20-27 | - | 0 |
| 2 | tert-Leucine-derived imidazolidinone | 20-27 | - | 0 |
| 3 | cis-2,5-Diphenyl-substituted amine | 88 | 21:1 | 47 |
| 4 | Catalyst with C(2) benzyl (B1604629) group | 83 | - | 82 |
| 5 | 2-(5-Methylfuryl)-derived imidazolidinone | 89 | 25:1 | 90 |
Titanium complexes are versatile catalysts for a range of asymmetric transformations, including oxidations. nih.gov Chiral titanium catalysts have been successfully employed for the enantioenrichment of cyclic carbonyl compounds through asymmetric oxidation. For instance, the oxidation of 3-alkyl-1,2-cyclopentanediones using a system composed of titanium(IV) isopropoxide (Ti(OiPr)₄), diethyl tartrate (DET), and tert-butyl hydroperoxide (tBuOOH) can lead to α-hydroxy compounds or ring-cleaved products with high enantioselectivity (up to 95% ee). researchgate.net
This type of catalytic system, reminiscent of the Sharpless asymmetric epoxidation, creates a chiral environment around the titanium center that can differentiate between the two faces of a prochiral enolate or enol. The oxidation of one face is preferred, leading to an enantioenriched product. While this specific methodology has been applied to 1,2-diones, its principles can be extended to the asymmetric oxidation of enolates derived from chiral 2,5-disubstituted cyclopentenones. Such a process could be used in a kinetic resolution or a desymmetrization strategy to afford enantioenriched cyclopentenone derivatives. Titanium-salen type complexes have also been investigated for various asymmetric reactions, further broadening the scope of titanium catalysis. cardiff.ac.uk
Kinetic Resolution Approaches for Chiral Cyclopentenones
Kinetic resolution is a powerful strategy for separating a racemic mixture of a chiral compound. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org For chiral cyclopentenones, both enzymatic and chemical kinetic resolution methods have been developed. acs.org
Enzymatic Kinetic Resolution: Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols and esters. acs.org In the context of cyclopentenone analogs, the resolution of racemic 4-hydroxycyclopentenones is a well-established strategy. acs.orgresearchgate.net The process typically involves the enantioselective acylation of the hydroxyl group using an acyl donor like vinyl acetate. One enantiomer is acylated much faster than the other, allowing for the separation of the enantioenriched alcohol from the newly formed ester. This approach is highly effective, although optimization of solvent, acylating agent, and water content can be crucial for achieving high enantiomeric ratios. acs.org
Chemical Kinetic Resolution: Transition metal-based catalysts offer a complementary approach to enzymatic methods. For example, the conjugate addition of arylboronic acids to racemic cyclopentenones, catalyzed by a chiral rhodium-phosphine complex, has been shown to be an effective method for kinetic resolution. acs.org One enantiomer undergoes the 1,4-addition faster than the other, leading to the separation of the unreacted, enantioenriched cyclopentenone starting material. acs.org Similarly, copper-catalyzed enantioselective reduction of the olefin group in 3,5-dialkyl-cyclopentenones has been used to achieve kinetic resolution with good selectivity factors. acs.org These methods provide access to chiral cyclopentenones that can serve as valuable building blocks in synthesis.
Table 3: Comparison of Kinetic Resolution Methods for Cyclopentenone Analogs
| Method | Substrate Type | Catalyst/Reagent | Typical Outcome | Reference |
| Enzymatic Acylation | 4-Hydroxycyclopentenones | Lipase (e.g., Lipozyme) | Enantioenriched alcohol and ester | acs.org |
| Rh-Catalyzed 1,4-Addition | 4-O-Protected Cyclopentenones | Chiral Rhodium-Diene Complex | Enantioenriched starting material and addition product | acs.org |
| Cu-Catalyzed Reduction | 3,5-Dialkyl-cyclopentenones | (S)-p-tol-BINAP/CuCl | Enantioenriched starting material and reduced product | acs.org |
Substrate-Controlled Asymmetric Induction for Cyclopropanol Intermediates and their Transformation
Substrate-controlled asymmetric induction is a powerful strategy in organic synthesis where the stereochemical outcome of a reaction is dictated by a chiral center already present in the substrate. nih.govmdpi.com This approach is particularly valuable in the synthesis of complex molecules, as it leverages the existing chirality of a starting material, often derived from a natural "chiral pool," to guide the formation of new stereocenters. mdpi.com In the context of synthesizing chiral cyclopentenones, enantiomerically enriched cyclopropanols serve as versatile three-carbon synthons that can undergo stereoselective transformations. rsc.orgbohrium.comresearchgate.net The inherent chirality of the cyclopropanol intermediate governs the stereochemistry of the resulting cyclopentenone product, preserving the original stereocenters and enantiomeric purity. researchgate.net
The transformation of cyclopropanol intermediates into cyclopentenones typically proceeds through a ring-opening mechanism. The stereochemistry established in the cyclopropanol substrate directly influences the conformation of the intermediate species formed upon ring-opening, which then cyclizes to form the five-membered ring with a high degree of stereocontrol. This method represents a traditional and effective approach to asymmetric synthesis, relying on the transfer of chirality from a well-defined starting material to the final product. rsc.orgbohrium.com
Detailed research findings demonstrate that the substituents on the cyclopropane ring play a crucial role in directing the stereochemical course of the rearrangement. The transformation's efficiency and stereoselectivity are highly dependent on the nature of these substituents and the reaction conditions employed for the ring-opening and subsequent cyclization.
The following table illustrates the principle of substrate-controlled asymmetric induction in the transformation of hypothetical chiral 1-alkenyl-2,3-diphenylcyclopropanol intermediates to the corresponding 2,5-diphenyl-2-cyclopenten-1-one products. The stereochemistry of the substituents on the cyclopropanol ring directly dictates the stereochemistry of the final cyclopentenone.
| Entry | Cyclopropanol Substrate (Hypothetical) | Product (2,5-diphenyl-2-cyclopenten-1-one) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | (1R,2S,3R)-1-vinyl-2,3-diphenylcyclopropanol | (5R)-2,5-diphenyl-2-cyclopenten-1-one | >95:5 | 98% |
| 2 | (1S,2R,3S)-1-vinyl-2,3-diphenylcyclopropanol | (5S)-2,5-diphenyl-2-cyclopenten-1-one | >95:5 | 97% |
| 3 | (1R,2R,3S)-1-vinyl-2,3-diphenylcyclopropanol | (5S)-2,5-diphenyl-2-cyclopenten-1-one | 85:15 | 90% |
| 4 | (1S,2S,3R)-1-vinyl-2,3-diphenylcyclopropanol | (5R)-2,5-diphenyl-2-cyclopenten-1-one | 88:12 | 92% |
The data demonstrates that the configuration of the stereocenters at the C2 and C3 positions of the cyclopropanol ring, bearing the phenyl groups, directly influences the resulting stereocenter at the C5 position of the cyclopentenone product. This effective transfer of chirality underscores the utility of substrate-controlled methodologies for the asymmetric synthesis of complex cyclic systems.
Reaction Mechanisms and Chemical Reactivity of 2 Cyclopenten 1 One, 2,5 Diphenyl
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, such as cycloadditions, are a class of reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example and a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com
Diels-Alder Reactions: Role as a Dienophile
In the context of the Diels-Alder reaction, 2-Cyclopenten-1-one (B42074), 2,5-diphenyl- functions as a dienophile, which is the "diene-loving" 2π-electron component. masterorganicchemistry.com The electron-withdrawing nature of its carbonyl group polarizes the carbon-carbon double bond, making it electron-deficient and thus highly reactive toward electron-rich dienes. This electronic characteristic is fundamental to its role in normal-demand Diels-Alder reactions. youtube.com
The reactivity of 2,5-diphenyl-2-cyclopenten-1-one in [4+2] cycloadditions is influenced by both electronic and steric factors. The phenyl group at the C2 position is in conjugation with the enone pi-system, which further enhances the electrophilicity of the double bond. This increased electrophilicity generally leads to a faster reaction rate compared to unsubstituted cyclopentenone.
Diels-Alder reactions are well-known for their high degree of selectivity, and the reactions involving 2,5-diphenyl-2-cyclopenten-1-one are no exception.
Regioselectivity: When this dienophile reacts with an unsymmetrical diene, the formation of one constitutional isomer over another is observed. This regioselectivity can be predicted using Frontier Molecular Orbital (FMO) theory, which states that the reaction proceeds in a way that allows for the strongest interaction between the atoms with the largest orbital coefficients in the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For an enone like this, the C3 carbon (β-carbon) has a larger LUMO coefficient, which will preferentially bond with the terminal carbon of the diene that bears the largest HOMO coefficient.
Stereoselectivity:
Endo/Exo Selectivity: Diels-Alder reactions typically favor the formation of the endo product. This preference is attributed to stabilizing secondary orbital interactions between the π-system of the activating group on the dienophile and the developing π-bond in the transition state. wikipedia.orglibretexts.org For 2,5-diphenyl-2-cyclopenten-1-one, the phenyl group at C2 and the carbonyl group would orient themselves under the diene in the endo transition state.
Diastereoselectivity: The pre-existing stereocenter at the C5 position exerts significant facial control. The incoming diene will preferentially attack from the face of the cyclopentenone ring that is opposite to the bulky C5-phenyl group to minimize steric clash. This results in a high degree of diastereoselectivity, leading to the formation of a specific diastereomer of the final adduct. Studies on similarly substituted cyclopentadienes have shown that such stereoelectronic effects can effectively control stereoselectivity. acs.orgnih.gov
The rate and selectivity of Diels-Alder reactions involving enones can be significantly enhanced by the use of Lewis acid catalysts. cdnsciencepub.comresearchgate.net A Lewis acid coordinates to the carbonyl oxygen atom of the 2,5-diphenyl-2-cyclopenten-1-one. This coordination increases the electron-withdrawing ability of the carbonyl group, which in turn lowers the energy of the dienophile's LUMO. acs.org The smaller energy gap between the dienophile's LUMO and the diene's HOMO results in a substantial rate acceleration. Furthermore, Lewis acid catalysis often improves both regioselectivity and endo-selectivity. acs.orgrsc.org
| Lewis Acid | Typical Effect on Reaction Rate | Typical Effect on Selectivity |
|---|---|---|
| Aluminum chloride (AlCl₃) | Strong acceleration | High enhancement of endo selectivity |
| Boron trifluoride etherate (BF₃·OEt₂) | Moderate to strong acceleration | Good enhancement of endo selectivity |
| Zinc chloride (ZnCl₂) | Moderate acceleration | Moderate enhancement of selectivity |
| Tin tetrachloride (SnCl₄) | Strong acceleration | High enhancement of endo selectivity |
A modern approach to catalyzing the Diels-Alder reaction involves the use of small organic molecules, a field known as organocatalysis. rsc.orgresearchgate.net For α,β-unsaturated ketones, chiral secondary amines, such as imidazolidinone catalysts (e.g., MacMillan catalysts), are particularly effective.
The catalytic cycle begins with the reversible formation of a covalent bond between the enone and the chiral amine catalyst to form an iminium ion intermediate. This iminium ion is a more activated dienophile than the starting enone, possessing a lower LUMO energy, which accelerates the cycloaddition. The chiral environment provided by the catalyst directs the approach of the diene, allowing for high levels of enantioselectivity in the final product. After the cycloaddition, the catalyst is regenerated through hydrolysis.
The reaction of 2,5-diphenyl-2-cyclopenten-1-one with highly electron-rich dienes, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene), is particularly efficient. wikipedia.org Due to the diene's high-energy HOMO, it reacts rapidly with electron-poor dienophiles like the title enone. wikipedia.org These reactions often proceed under mild conditions and exhibit high regioselectivity. beilstein-journals.org The initial cycloadduct formed is a silyl (B83357) enol ether, which upon acidic workup or hydrolysis, eliminates the methoxy (B1213986) group and converts the trimethylsilyloxy group into a ketone, yielding a highly functionalized cyclohexenone derivative. nih.govscispace.com
[2+2] Photocycloaddition Reactions (Photodimerization)
The [2+2] photocycloaddition is a characteristic reaction of enones, leading to the formation of a cyclobutane (B1203170) ring upon exposure to ultraviolet (UV) light. In the case of 2-cyclopenten-1-one, photodimerization can occur, and the stereochemical outcome is of significant interest. Research on the photodimerization of 2-cyclopenten-1-one and its derivatives within a porous metal-organic framework has shown that the reaction can proceed in a highly diastereoselective manner, yielding exclusively head-to-tail anti dimers. rsc.orgresearchgate.net This selectivity is attributed to the spatial constraints imposed by the host framework, which directs the orientation of the reacting molecules. researchgate.net While specific studies on the photodimerization of 2,5-diphenyl-2-cyclopenten-1-one are not extensively documented, it is plausible that it would follow a similar pathway, with the stereochemistry of the resulting cyclobutane dimer being influenced by the steric interactions of the phenyl groups. The reaction is a synthetically useful method for creating cyclobutane ring systems, which can be challenging to access through other synthetic routes. researchgate.netnih.gov
The general mechanism for the photodimerization of enones involves the initial photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species can then react with a ground-state enone molecule to form a diradical intermediate, which subsequently collapses to form the cyclobutane ring.
Hetero-Diels–Alder Reactions
The Hetero-Diels–Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. In this reaction, a diene reacts with a heterodienophile, which contains a heteroatom in the dienophile component. While α,β-unsaturated ketones can function as dienophiles in Diels-Alder reactions, their participation in hetero-Diels-Alder reactions is also known. nih.govrsc.orgyoutube.comyoutube.com
In some instances, particularly with the use of organocatalysts, the enone can be converted into a reactive enamine, which then acts as the diene in the cycloaddition with a suitable dienophile. rsc.org For 2-Cyclopenten-1-one, 2,5-diphenyl-, its role as a dienophile would be influenced by the electron-withdrawing nature of the carbonyl group, which activates the double bond for reaction with an electron-rich diene. However, the significant steric bulk of the two phenyl groups at the 2- and 5-positions could hinder the approach of the diene, potentially reducing the reaction's efficiency. While specific examples of 2,5-diphenyl-2-cyclopenten-1-one in hetero-Diels-Alder reactions are not prevalent in the literature, the general principles of this reaction type suggest that its reactivity would be a balance between electronic activation and steric hindrance.
Addition Reactions
Addition reactions to the carbon-carbon double bond of 2-Cyclopenten-1-one, 2,5-diphenyl- are a key aspect of its reactivity, with nucleophilic conjugate addition being a particularly important pathway.
Nucleophilic Conjugate Addition (Michael Reactions)
Nucleophilic conjugate addition, or the Michael reaction, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction is widely used in organic synthesis due to its versatility in forming 1,5-dicarbonyl compounds and other valuable structures. masterorganicchemistry.comacs.org A variety of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions. masterorganicchemistry.comyoutube.com
The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or during workup, yields the final addition product. masterorganicchemistry.com
Below is a table summarizing representative Michael addition reactions to α,β-unsaturated ketones, which are analogous to the expected reactivity of 2-Cyclopenten-1-one, 2,5-diphenyl-.
| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 2-Cyclopenten-1-one | Dimethyl malonate | (S)-Ga-Na-BINOL complex | - | (S)-3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one | 90% (99% ee) nih.govnih.gov |
| Chalcone | Diethyl malonate | Cinchona alkaloid-derived thiourea | Toluene | Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate | High rsc.org |
| α,β-Unsaturated Ketone | Thiophenol | FeCl3 | - | β-Sulfanyl ketone | Good srce.hr |
| α,β-Unsaturated Ketone | Amine | - | Methanol | β-Amino ketone | - youtube.com |
The stereochemistry of the Michael addition is a critical aspect, as the reaction can generate new stereocenters at the α- and β-carbons of the original enone. The addition can proceed through either a syn or anti pathway, leading to different diastereomeric products. While the specific stereochemical outcome for 2,5-diphenyl-2-cyclopenten-1-one is not extensively detailed, studies on related systems provide valuable insights. For instance, the diastereoselective sulfa-Michael addition to cyclobutene (B1205218) derivatives has been shown to proceed via an anti-addition pathway. nih.gov
In the context of cyclohexanone (B45756) systems, the stereochemical outcome of the Michael addition is often dictated by the direction of the nucleophile's attack on the enolate intermediate, which can adopt different conformations such as chair and twist-boat forms. youtube.com The attack from the less sterically hindered face is generally favored. For 2,5-diphenyl-2-cyclopenten-1-one, the bulky phenyl groups would likely play a significant role in directing the incoming nucleophile to the opposite face of the existing substituent at the 5-position, favoring an anti-addition product to minimize steric repulsion.
The rate and equilibrium of a Michael reaction are significantly influenced by the electronic and steric properties of both the Michael acceptor and the nucleophile. For 2-Cyclopenten-1-one, 2,5-diphenyl-, the two phenyl groups have a profound effect on its reactivity.
Baylis–Hillman Reactions
The Baylis–Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219). wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction is highly atom-economical and produces densely functionalized allylic alcohols. wikipedia.org
The mechanism begins with the conjugate addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic enolate. This enolate then adds to the aldehyde electrophile in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the final product. nrochemistry.com
However, the Baylis-Hillman reaction is notoriously slow, especially with sterically hindered substrates. wikipedia.org The presence of bulky substituents on the activated alkene can significantly impede the initial nucleophilic attack of the catalyst and the subsequent steps. Given the substantial steric hindrance posed by the two phenyl groups in 2-Cyclopenten-1-one, 2,5-diphenyl-, it is expected to be a poor substrate for the Baylis-Hillman reaction. The reaction rate would likely be prohibitively slow, making this transformation synthetically unviable for this particular compound under standard conditions.
Phosphoniosilylations
Hydrocyanation Procedures
Hydrocyanation is a fundamental process in organic chemistry where hydrogen cyanide (HCN) is added across a double or triple bond of an alkene to form a nitrile. tue.nl This reaction is of significant industrial importance, notably in the production of adiponitrile, a precursor to Nylon-6,6. researchgate.nettue.nl The hydrocyanation of α,β-unsaturated carbonyl compounds, such as 2-Cyclopenten-1-one, 2,5-diphenyl-, typically involves a conjugate addition mechanism. researchgate.net
These reactions can be catalyzed by various means, including Brønsted and Lewis acids, bases, and organocatalysts. researchgate.net Nickel-based catalysts are particularly prevalent, often utilized in industrial processes. researchgate.nettue.nl The mechanism of nickel-catalyzed hydrocyanation generally involves the formation of a nickel-hydride species, which then adds to the alkene. mdpi.com For conjugated systems, the addition can result in both 1,2- and 1,4-addition products. tue.nl The regioselectivity of the reaction can often be controlled by the choice of ligands on the metal catalyst. tue.nl The use of safer surrogates for the highly toxic HCN, such as trimethylsilyl (B98337) cyanide and acetone (B3395972) cyanohydrin, has also been developed. researchgate.net
| Catalyst Type | General Role in Hydrocyanation |
| Brønsted Acids | Protonate the carbonyl group, activating the enone for nucleophilic attack. |
| Lewis Acids | Coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. |
| Bases | Deprotonate HCN to generate the cyanide anion, a potent nucleophile. |
| Nickel Catalysts | Facilitate the addition of HCN via formation of active catalyst-substrate complexes. mdpi.com |
Photochemical Transformations
The photochemical behavior of 2-Cyclopenten-1-one, 2,5-diphenyl- is rich and varied, encompassing dimerization, isomerization, and complex rearrangements.
Photodimerization and Product Isomerization
The photodimerization of cyclic enones like cyclopentenone is a well-established photochemical reaction, typically proceeding via a [2+2] cycloaddition to form a cyclobutane ring. researchgate.net This reaction can be initiated by direct excitation or through the use of a sensitizer. researchgate.net The photodimerization of 2-Cyclopenten-1-one, 2,5-diphenyl- would be expected to yield various stereoisomers of the resulting cyclobutane-containing dimer. The specific isomers formed are dependent on the reaction conditions and the relative orientation of the molecules during the photoaddition.
In related systems, such as the photodimerization of 5-arylpenta-2,4-dienoic acids, the use of a template can control the regioselectivity and diastereoselectivity of the [2+2] cycloaddition. acs.org Similarly, solid-state photodimerization can also lead to high selectivity due to the pre-organization of the reactant molecules in the crystal lattice. nih.gov
Photo-Isomerization Pathways
Photo-isomerization of cyclic enones can lead to deconjugation, where the double bond shifts out of conjugation with the carbonyl group. chemrxiv.org This process can be facilitated by catalytic amounts of Brønsted acids under near-UV irradiation. chemrxiv.org For 2-Cyclopenten-1-one, 2,5-diphenyl-, a potential photo-isomerization pathway could involve the formation of an exocyclic double bond, leading to a β,γ-unsaturated ketone. The mechanism is proposed to involve sequential hydrogen atom transfer (HAT) and reverse-HAT processes, with the solvent playing a crucial mediating role. chemrxiv.org
In a different system, the photoisomerization of (cyanomethylene)cyclopropane was found to yield 1-cyano-2-methylenecyclopropane, a rearrangement confirmed by both experimental and computational studies. nih.gov This highlights the potential for complex skeletal rearrangements under photochemical conditions.
Di-π-Methane Rearrangements in Related Systems
The di-π-methane rearrangement is a photochemical reaction of molecules containing two π-systems separated by a saturated carbon atom. wikipedia.orgscribd.com This rearrangement leads to the formation of an ene- or aryl-substituted cyclopropane. scribd.com While 2-Cyclopenten-1-one, 2,5-diphenyl- does not strictly fit the structural requirement for a classical di-π-methane rearrangement, related systems provide insight into this type of photochemical transformation.
For instance, the photolysis of barrelene to semibullvalene is a classic example of the di-π-methane rearrangement. wikipedia.orgscribd.com The reaction's success can depend on the multiplicity of the excited state. wikipedia.org In acyclic dienes, triplet excited states often undergo free rotation, which can short-circuit the di-π-methane process, making the singlet excited state the productive pathway. wikipedia.org Conversely, in rigid cyclic systems like barrelene, the triplet state is required for the rearrangement to occur. wikipedia.org
Role of Triplet and Singlet Excited States in Photoreactions
The outcome of photochemical reactions is intimately linked to the nature of the excited state involved, whether it be a singlet or a triplet state. youtube.com A Jablonski diagram is often used to illustrate the various photophysical processes, including absorption, fluorescence, phosphorescence, intersystem crossing, and internal conversion. doorsteptutor.com
Singlet State (S₁): In a singlet excited state, the electron spins are paired (antiparallel). youtube.com Reactions from the singlet state are often stereospecific.
Triplet State (T₁): In a triplet excited state, the electron spins are unpaired (parallel). youtube.com Triplet states are often lower in energy than the corresponding singlet states and have longer lifetimes. Reactions from the triplet state can involve diradical intermediates.
In many photochemical reactions, the initially formed singlet excited state can undergo intersystem crossing (ISC) to the corresponding triplet state. nih.gov The efficiency of this process can influence the reaction pathway. For example, in the di-π-methane rearrangement of acyclic dienes, the singlet state is typically the reactive state, while for some cyclic systems, the triplet state is required. wikipedia.org The presence of oxygen can also influence the populations of excited states, potentially enhancing the formation of triplet states. nih.gov In some cases, a "phantom" n,π* triplet state can play a crucial role in directing the reactivity down a triplet pathway. nih.gov The interplay between singlet and triplet states is a key factor in determining the products and efficiency of the photoreactions of compounds like 2-Cyclopenten-1-one, 2,5-diphenyl-.
| Excited State | Spin Configuration | Typical Lifetime | Role in Photoreactions of Enones |
| Singlet (S₁) | Paired (antiparallel) | Nanoseconds | Can lead to concerted cycloadditions or rapid isomerization. |
| Triplet (T₁) | Unpaired (parallel) | Microseconds to seconds | Often involved in stepwise reactions via diradical intermediates, such as some cycloadditions and rearrangements. wikipedia.org |
Quenching Studies to Elucidate Excited State Mechanisms
The photochemistry of α,β-unsaturated ketones, or enones, is a well-studied field, with reactions often proceeding through excited singlet or triplet states. For diaryl-substituted cyclopentenones, the presence of aromatic rings introduces additional complexity, including the potential for internal charge transfer (ICT) states. wikipedia.org Upon irradiation with UV light, 2,5-diphenyl-2-cyclopenten-1-one is expected to be promoted to an excited singlet state (S₁). This state can then undergo intersystem crossing (ISC) to form a lower-energy triplet state (T₁). These excited states are the primary initiators of photochemical reactions.
Quenching studies are instrumental in determining which excited state is responsible for a particular photoreaction. By introducing a known quencher, a molecule that can accept energy from the excited state of the cyclopentenone and return it to its ground state without chemical reaction, the course of the reaction can be altered. If a reaction is inhibited by a triplet quencher, it provides strong evidence for a triplet-mediated mechanism.
Molecular oxygen is a well-known triplet quencher. If a photochemical reaction of 2,5-diphenyl-2-cyclopenten-1-one proceeds efficiently in a deoxygenated solution but is significantly slower or fails to occur in the presence of oxygen, it would imply the involvement of a triplet excited state. Conversely, if the reaction efficiency is unaffected by oxygen, a singlet state mechanism is more likely.
Studies on structurally similar diarylidene-cyclopentanone dyes have shown that the lowest energy excitation often has a significant internal charge transfer character, where electron density shifts from an electron-donating part of the molecule to an electron-accepting part. wikipedia.org For 2,5-diphenyl-2-cyclopenten-1-one, one phenyl group acts as a donor and the enone system as an acceptor. The competition between internal conversion (non-radiative decay to the ground state) and intersystem crossing to the triplet state is a key factor in its photophysical behavior. wikipedia.org Quenching experiments could precisely map these decay pathways.
Reductions and Oxidations of the Cyclopentenone Core
The 2,5-diphenyl-2-cyclopenten-1-one molecule possesses two primary sites for redox reactions: the carbon-carbon double bond and the ketone functional group. The specific outcome of a reduction or oxidation reaction is highly dependent on the reagents and conditions employed.
Reductions: The reduction of α,β-unsaturated ketones can lead to several products. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) typically reduce the carbonyl group to a hydroxyl group, yielding an allylic alcohol. youtube.comuniversityofgalway.ie This 1,2-addition product, 2,5-diphenyl-2-cyclopenten-1-ol, retains the carbon-carbon double bond.
Catalytic hydrogenation, on the other hand, can lead to the reduction of the carbon-carbon double bond (conjugate addition), the carbonyl group, or both. tcichemicals.comnih.gov The choice of catalyst and reaction conditions determines the selectivity. For instance, using a catalyst like palladium on carbon (Pd/C) often favors the reduction of the alkene, leading to 2,5-diphenylcyclopentanone. tcichemicals.com If the reaction is allowed to proceed further or under more forcing conditions, both the alkene and the ketone can be reduced to yield 2,5-diphenylcyclopentanol.
| Reagent | Typical Product(s) | Type of Reduction |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 2,5-diphenyl-2-cyclopenten-1-ol | 1,2-Reduction (Carbonyl) |
| Sodium Borohydride (NaBH₄) | 2,5-diphenyl-2-cyclopenten-1-ol and/or 2,5-diphenylcyclopentanone | 1,2- and/or 1,4-Reduction |
| H₂, Palladium on Carbon (Pd/C) | 2,5-diphenylcyclopentanone | 1,4-Reduction (Alkene) |
| H₂, Platinum Oxide (PtO₂) | 2,5-diphenylcyclopentanol | Full Reduction (Alkene and Carbonyl) |
Oxidations: The electron-rich carbon-carbon double bond of the cyclopentenone core is susceptible to oxidation, particularly epoxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. youtube.comyoutube.com The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond, forming an epoxide ring. youtube.com This would yield 2,5-diphenyl-2,3-epoxycyclopentan-1-one. The stereochemistry of the resulting epoxide is influenced by the phenyl substituents. The epoxide can then be subjected to further reactions, such as acid-catalyzed ring-opening to form diols. youtube.com
| Reagent | Typical Product | Type of Oxidation |
|---|---|---|
| meta-Chloroperoxybenzoic acid (m-CPBA) | 2,5-diphenyl-2,3-epoxycyclopentan-1-one | Epoxidation |
| Osmium Tetroxide (OsO₄) followed by NaHSO₃ | 2,3-dihydroxy-2,5-diphenylcyclopentan-1-one | Syn-dihydroxylation |
Substitution Reactions on the Phenyl Moieties and Cyclopentenone Ring
The phenyl groups attached to the cyclopentenone ring are arenas for electrophilic aromatic substitution reactions. wikipedia.org However, the reactivity of each ring is differentially influenced by the electron-withdrawing nature of the α,β-unsaturated ketone system.
The C5-phenyl group is attached to an sp³-hybridized carbon and is thus less electronically perturbed by the enone system. It would be expected to undergo typical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, directing incoming electrophiles to the ortho and para positions.
In contrast, the C2-phenyl group is directly conjugated with the electron-withdrawing carbonyl group. This conjugation deactivates the ring towards electrophilic attack. Any substitution that does occur would be directed primarily to the meta position.
Substitution can also potentially occur on the cyclopentenone ring itself, for instance, at the α-carbon (C3) via an enolate intermediate under basic conditions. However, such reactions are less common for this type of substituted enone.
Rearrangement Processes
The retro-Diels-Alder reaction is a pericyclic process that is the microscopic reverse of the Diels-Alder cycloaddition. google.com It is typically initiated by heat and results in the fragmentation of a cyclohexene-type structure into a diene and a dienophile. While not a reaction of 2,5-diphenyl-2-cyclopenten-1-one itself, this process is highly relevant to the synthesis of complex cyclic systems. In principle, a more complex polycyclic adduct could be designed to undergo a retro-Diels-Alder reaction to release 2,5-diphenyl-2-cyclopenten-1-one as one of the products.
For example, a hypothetical bicyclic precursor could be synthesized via a Diels-Alder reaction and then, upon heating, fragment to yield the target cyclopentenone and a stable, volatile molecule like carbon dioxide or nitrogen, which would drive the reaction to completion. google.com This strategy is a powerful tool in organic synthesis for creating substituted cyclopentenones that might be difficult to access through other routes. nih.gov
The double bond within the cyclopentenone ring is not necessarily fixed at the C2-C3 position. Under either acidic or basic conditions, it can migrate to the C3-C4 position, resulting in the β,γ-unsaturated isomer, 3,5-diphenyl-3-cyclopenten-1-one. This isomerization is an equilibrium process.
Acid-Catalyzed Isomerization: In the presence of a strong acid, the carbonyl oxygen can be protonated. This enhances the electrophilicity of the carbonyl carbon and facilitates the formation of an enol intermediate. Deprotonation of the hydroxyl group and reprotonation at the α-carbon (C2) can lead to the isomerized product. youtube.com The driving force for the equilibrium between the α,β- and β,γ-unsaturated isomers depends on the substitution pattern and the relative thermodynamic stabilities of the two isomers.
Base-Catalyzed Isomerization: Under basic conditions, a proton can be abstracted from the C4 position to form a resonance-stabilized enolate. Protonation of this enolate at the C2 position will regenerate the starting material, while protonation at the C4 position will yield the β,γ-unsaturated isomer.
The interconversion between these isomers is a key consideration in reactions involving substituted cyclopentenones, as the position of the double bond dictates the subsequent reactivity of the molecule.
Advanced Spectroscopic Analysis and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Cyclopenten-1-one (B42074), 2,5-diphenyl-, both ¹H and ¹³C NMR, along with dynamic NMR techniques, provide crucial insights into its static and dynamic structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentenone ring and the two phenyl groups. The aromatic protons of the two phenyl groups would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The vinyl proton at the C-3 position is anticipated to resonate downfield due to its proximity to the carbonyl group. The protons on the C-4 and C-5 carbons would exhibit characteristic splitting patterns depending on their stereochemical relationship.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C-1) is expected to have a chemical shift in the downfield region, typically around δ 200-210 ppm. The olefinic carbons (C-2 and C-3) would appear in the range of δ 130-170 ppm. The aliphatic carbons of the cyclopentenone ring (C-4 and C-5) will be found further upfield. The distinct carbons of the two phenyl rings will also be observable in the aromatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Cyclopenten-1-one, 2,5-diphenyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O (C1) | - | ~209 |
| =C-Ph (C2) | - | ~165 |
| =CH (C3) | ~7.8 | ~135 |
| CH₂ (C4) | ~2.5-3.0 | ~35 |
| CH-Ph (C5) | ~4.0-4.5 | ~50 |
| Phenyl C | ~7.2-7.8 | ~125-140 |
Note: The predicted values are based on data from analogous compounds and general spectroscopic principles.
In molecules with bulky substituents, such as the phenyl groups in 2-Cyclopenten-1-one, 2,5-diphenyl-, restricted rotation around single bonds can lead to the existence of different conformers. Dynamic NMR spectroscopy is a key technique to study these conformational changes. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for bond rotation. For instance, at low temperatures, the rotation around the C-C bonds connecting the phenyl groups to the cyclopentenone ring might be slow on the NMR timescale, leading to separate signals for the aromatic protons. As the temperature increases, the rotation becomes faster, and these signals may coalesce into a single, averaged signal. Such studies would provide valuable insights into the flexibility and conformational preferences of the molecule.
X-ray Diffraction Analysis for Solid-State Structures
Table 2: Hypothetical Crystallographic Data for 2-Cyclopenten-1-one, 2,5-diphenyl-
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~15-18 |
| β (°) | ~95-105 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of what might be expected from an X-ray diffraction study.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 2-Cyclopenten-1-one, 2,5-diphenyl- (C₁₇H₁₄O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (234.29 g/mol ). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the phenyl groups would likely lead to the formation of stable benzyl (B1604629) cations or related aromatic fragments, which would be observed as prominent peaks in the spectrum.
Table 3: Expected Key Mass Spectral Fragments for 2-Cyclopenten-1-one, 2,5-diphenyl-
| m/z | Possible Fragment |
| 234 | [M]⁺ |
| 205 | [M - CHO]⁺ |
| 157 | [M - C₆H₅]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 2-Cyclopenten-1-one, 2,5-diphenyl- is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones, this band typically appears in the range of 1685-1665 cm⁻¹. The spectrum would also exhibit characteristic absorptions for the C=C double bond of the cyclopentenone ring and the aromatic C-H and C=C bonds of the phenyl groups.
Table 4: Characteristic Infrared Absorption Frequencies for 2-Cyclopenten-1-one, 2,5-diphenyl-
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | ~1680 |
| C=C (Alkene) | ~1620 |
| C-H (Aromatic) | ~3100-3000 |
| C=C (Aromatic) | ~1600, ~1500 |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 2-Cyclopenten-1-one (B42074), 2,5-diphenyl-, DFT calculations have been pivotal in understanding its electronic structure and energetic properties.
Theoretical calculations have been employed to corroborate experimental data on the structure and properties of substituted cyclopentenones. By modeling the vibrational spectra, bond lengths, and bond angles, researchers can validate experimental results obtained through techniques such as X-ray crystallography and NMR spectroscopy. For instance, DFT calculations can confirm the planarity or puckering of the cyclopentenone ring and the orientation of the phenyl substituents, which are crucial for understanding its chemical behavior.
DFT methods are powerful in predicting the thermodynamics and kinetics of chemical reactions. For 2-Cyclopenten-1-one, 2,5-diphenyl-, these calculations can forecast the energy changes associated with various transformations, helping to identify the most likely reaction pathways. Furthermore, DFT is widely used to predict NMR chemical shifts. By calculating the magnetic shielding of the nuclei in the molecule, a theoretical NMR spectrum can be generated. This is invaluable for assigning experimental spectra and can be a crucial tool in structure elucidation, especially for complex molecules where spectral interpretation is challenging. The accuracy of these predictions is often enhanced by using appropriate functionals and basis sets that account for the specific electronic environment of the molecule.
Investigation of Restricted Rotation and Activation Energies
The two phenyl groups in 2-Cyclopenten-1-one, 2,5-diphenyl- are not free to rotate without overcoming an energy barrier. This restricted rotation, or atropisomerism, can have significant implications for the molecule's conformation and reactivity. Computational studies can map the potential energy surface associated with the rotation of these phenyl groups. By calculating the energy of the molecule at various dihedral angles, the transition state for rotation can be identified, and the activation energy for this process can be determined. These theoretical findings provide a quantitative measure of the rotational barrier, which is often difficult to measure experimentally.
Modeling of Reaction Mechanisms and Transition States
Understanding how a reaction proceeds at a molecular level is a fundamental goal of chemistry. Computational modeling allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and high-energy transition states. For reactions involving 2-Cyclopenten-1-one, 2,5-diphenyl-, theoretical calculations can trace the geometric and electronic changes that occur as reactants are converted into products. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined, providing insight into the reaction rate. This level of detail is often inaccessible through experimental means alone.
Studies on Electronic and Steric Effects Influencing Reactivity and Selectivity
The reactivity and selectivity of 2-Cyclopenten-1-one, 2,5-diphenyl- are governed by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the carbonyl group and the electronic influence of the phenyl rings create a specific electron distribution within the molecule. Simultaneously, the sheer size of the phenyl groups imposes steric hindrance that can direct incoming reagents to attack from a less hindered face of the molecule. Computational methods can disentangle these effects. For example, by analyzing the molecular orbitals and electrostatic potential maps, the electronically favored sites for nucleophilic or electrophilic attack can be identified. Steric effects can be quantified by measuring intramolecular distances and modeling the interaction energies with approaching reactants.
Applications in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The cyclopentenone core is a powerful synthon for creating a variety of bioactive molecules, largely due to the diverse chemical modifications possible with the enone structural motif. nih.gov As a substituted cyclopentenone, the 2,5-diphenyl derivative is a valuable starting point for constructing complex polycyclic systems. Cyclopentenones are excellent partners in cycloaddition reactions, which are fundamental processes for increasing molecular complexity in a controlled manner. thieme-connect.com
One of the primary strategies involves photochemical [2+2] cycloadditions. thieme-connect.com In this type of reaction, the cyclopentenone ring reacts with an alkene upon exposure to light, forming a cyclobutane (B1203170) ring. This intermediate can then undergo further reactions, such as ring-expansion, to yield complex polycyclic skeletons. nih.gov For instance, synthetic routes toward natural products like ginkgolide B and bilobalide (B1667068) have utilized intramolecular [2+2] photocycloadditions as a key step to assemble the core structure. nih.gov The strategic placement of the phenyl groups on the 2- and 5-positions of the cyclopentenone ring can influence the stereochemical outcome of such cycloadditions, guiding the formation of specific isomers required for the target complex molecule.
The table below illustrates representative cycloaddition reactions where cyclopentenones are used as building blocks.
| Reaction Type | Reactant Partner | Resulting Structure | Application Example |
| [2+2] Photocycloaddition | Alkene | Fused Cyclobutane Ring | Synthesis of Ginkgolide B, Periplanone-B nih.gov |
| Diels-Alder Reaction | Diene | Fused Tricyclic System | Synthesis of Coriolin wikipedia.org |
| [3+2] Cycloaddition | Trimethylenemethane | Nitrocyclopentane | Access to Cyclopentylamines and Cyclopentenones organic-chemistry.org |
Chiral Auxiliaries and Ligands (Focus on 2,5-Diphenyl Substitution Patterns)
In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule. wikipedia.org This is often achieved using a chiral auxiliary, a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org While 2-Cyclopenten-1-one (B42074), 2,5-diphenyl- itself is not typically used directly as a chiral auxiliary, its core structure, particularly the 2,5-diphenyl substituted five-membered ring, is a key motif in the design of highly effective chiral ligands for transition-metal catalysis.
The synthesis of chiral phospholane (B1222863) ligands, which are phosphine (B1218219) ligands based on a five-membered phosphacyclopentane ring, highlights the importance of this substitution pattern. For example, the synthesis of enantiomerically pure 2,5-diphenylphospholanes has been achieved and these have been applied as ligands in rhodium-catalyzed asymmetric hydrogenation of enamides, yielding amino acid derivatives with high enantioselectivity (up to 93% ee). researchgate.net
The process to create these ligands often starts with a related chiral precursor, such as a cyclic phosphinic acid, which is resolved into its separate enantiomers. researchgate.net This precursor is then converted into the desired tertiary phosphine ligand. The two phenyl groups at the 2- and 5-positions create a well-defined and rigid chiral environment around the metal center to which the ligand is coordinated, enabling high levels of stereocontrol in catalytic reactions.
The general strategy for employing a chiral auxiliary or ligand is a three-step process:
Covalent coupling of the auxiliary/ligand to the substrate or metal catalyst. wikipedia.org
Execution of a diastereoselective transformation. wikipedia.org
Removal of the auxiliary or recovery of the catalyst. wikipedia.org
Intermediate in the Synthesis of Structurally Diverse Organic Compounds
Reaction intermediates are transient molecular entities that form from starting materials and are subsequently converted into final products. nih.gov The 2,5-diphenyl-2-cyclopentenone molecule is a stable compound that can act as a key intermediate which, through various transformations, leads to a broad spectrum of other organic compounds. Its reactivity as an α,β-unsaturated ketone allows it to undergo reactions like conjugate additions and cycloadditions, making it a versatile precursor. wikipedia.org
Recent research demonstrates the conversion of cyclopentenone building blocks into pyridones through an oxidative amination process. researchgate.net This one-pot reaction involves the in situ formation of a silyl (B83357) enol ether from the cyclopentenone, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone structure. This method is notable for its operational simplicity, broad functional group tolerance, and complete regioselectivity. researchgate.net
Another example involves the development of a one-pot protocol to synthesize cis-fused cyclopentenone-pyrrolidine scaffolds. rsc.org This process uses Lewis acid catalysis to trigger a sequence of an aza-Piancatelli rearrangement followed by a Conia-ene type reaction, yielding complex heterocyclic structures with good diastereoselectivity. rsc.org
The versatility of the cyclopentenone core as a synthetic intermediate is summarized in the table below, showing how it can be converted into different classes of compounds.
| Starting Intermediate | Reaction Type | Product Class | Significance |
| Cyclopentenone | Oxidative Amination | Pyridone | Rapid, one-pot synthesis with high functional group tolerance. researchgate.net |
| Substituted 2-furylcarbinol | aza-Piancatelli / Conia-ene | Fused Cyclopentenone-Pyrrolidine | One-pot access to complex, cis-fused heterocyclic scaffolds. rsc.org |
| Nitroalkene / Enone | Michael Reaction | γ-Diketone / Cyclopentenone | One-pot preparation of γ-diketones and cyclopentenones from simple precursors. organic-chemistry.org |
These examples underscore the role of 2,5-diphenyl-2-cyclopentenone not just as a static building block, but as a dynamic intermediate that enables entry into diverse and complex molecular frameworks.
Future Research Directions and Challenges for 2 Cyclopenten 1 One, 2,5 Diphenyl
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted 2-cyclopentenones is a well-explored area of organic chemistry, with the Nazarov cyclization of divinyl ketones being a prominent method. researchgate.net However, challenges related to harsh reaction conditions, limited substrate scope, and poor yields under certain conditions persist, necessitating the development of more robust and efficient synthetic strategies. google.com
Future research will likely focus on several key areas:
Catalyst Development: The exploration of new metal catalysts beyond the traditional Lewis acids is a promising avenue. For instance, the use of a commercially available gold(I) catalyst has shown potential, although it requires a proton source as an additive for optimal yields. researchgate.net Further investigation into bimetallic systems, such as the dirhodium–palladium dual catalysis for related cyclopentenone derivatives, could lead to novel transformations and increased efficiency. researchgate.net
One-Pot Methodologies: Combining multiple synthetic steps into a single pot, such as the one-pot Nazarov cyclization/oxidative 1,2-carbon rearrangement/Ritter reaction, offers significant advantages in terms of reduced waste and operational simplicity. researchgate.net Designing novel tandem or domino reactions that lead directly to the 2,5-diphenyl-2-cyclopenten-1-one core from readily available starting materials is a significant goal.
Novel Precursors and Reactions: Moving beyond traditional precursors like divinyl ketones is crucial. The development of methods using unconventional starting materials, such as the decarboxylative Nazarov cyclization of cyclic carbonate derivatives, demonstrates the potential for innovative approaches. researchgate.net This method offers the advantage of stereospecificity controlled by the geometry of the starting alkene. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Novel Catalysis | Gold(I), Bimetallic systems (e.g., Rh/Pd) | Milder reaction conditions, improved yields, novel reactivity. researchgate.net |
| One-Pot Reactions | Tandem/Domino sequences | Reduced waste, increased efficiency, operational simplicity. researchgate.net |
| Novel Precursors | Cyclic carbonates, functionalized alkynes | Stereospecificity, access to diverse substitution patterns. researchgate.net |
Exploration of New Catalytic Asymmetric Transformations
The synthesis of enantiomerically pure cyclopentenones is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. While some asymmetric syntheses of cyclopentenone derivatives have been reported, the development of catalytic asymmetric transformations for 2,5-diphenyl-2-cyclopenten-1-one remains a significant challenge.
Future research in this area should target:
Asymmetric Catalysis: The first catalytic asymmetric Piancatelli reaction, utilizing a chiral Brønsted acid, provides a blueprint for developing enantioselective syntheses of related aminocyclopentenones. researchgate.net Adapting this or similar chiral catalyst systems to the synthesis or transformation of 2,5-diphenyl-2-cyclopenten-1-one is a logical next step.
Enantioselective Desymmetrization: For prochiral precursors, the use of chiral catalysts to induce desymmetrization can be a powerful strategy for creating stereocenters with high enantiomeric excess.
Kinetic Resolution: Developing catalytic methods for the kinetic resolution of racemic 2,5-diphenyl-2-cyclopenten-1-one or its precursors would provide access to both enantiomers.
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. While the mechanisms of some cyclopentenone-forming reactions are well-studied, there are still gaps in our knowledge, particularly for newer, more complex transformations.
Key areas for mechanistic investigation include:
Complex Domino Reactions: The dirhodium/Xantphos or dirhodium–palladium dual-catalyzed reaction that produces cyclopentenone derivatives involves multiple domino steps, including epoxidation, dyotropic type rearrangement, and Nazarov cyclization. researchgate.net Detailed mechanistic studies, combining experimental techniques (e.g., isotopic labeling, intermediate trapping) with computational analysis, are needed to fully elucidate these intricate pathways.
Role of Additives: In the gold(I)-catalyzed synthesis of cyclopentenones, the necessity of a proton source additive is an interesting observation that warrants further mechanistic investigation to understand its precise role in the catalytic cycle. researchgate.net
Photochemical and Radical Reactions: Exploring photochemical and radical-mediated pathways for the synthesis and transformation of 2,5-diphenyl-2-cyclopenten-one could unveil novel reactivity patterns that are inaccessible through traditional thermal methods.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of catalysts.
Future applications of computational modeling for 2,5-diphenyl-2-cyclopenten-1-one could include:
Predictive Catalyst Design: Using Density Functional Theory (DFT) and other computational methods to design new chiral catalysts for asymmetric transformations with high predicted enantioselectivity.
Mechanism Elucidation: As seen in the study of the [2+2] cycloaddition of cyclohexenone derivatives, computational methods can determine the geometries of transition states and intermediates, providing a detailed picture of the reaction mechanism. researchgate.net Similar studies on the Nazarov cyclization to form 2,5-diphenyl-2-cyclopenten-1-one could reveal subtle electronic and steric effects that govern reactivity and selectivity.
Reaction Condition Optimization: Computational models can be used to screen different solvents, temperatures, and catalyst variations to predict the optimal conditions for a given reaction, thereby reducing the amount of empirical experimentation required.
| Computational Approach | Application for 2,5-diphenyl-2-cyclopenten-1-one | Expected Outcome |
| Density Functional Theory (DFT) | Catalyst design, mechanistic studies of cycloadditions. researchgate.net | Rational design of new catalysts, understanding of reaction pathways. |
| Molecular Dynamics (MD) | Simulating solvent effects and conformational dynamics. | Optimization of reaction conditions. |
| Machine Learning (ML) | Predicting reaction outcomes based on existing data. | Accelerated discovery of new reactions and conditions. |
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. edu.krd Applying these principles to the synthesis of 2,5-diphenyl-2-cyclopenten-1-one is an important future direction.
Key strategies for a greener synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov This can be achieved through the use of addition reactions and catalytic processes. edu.krdfirp-ula.org
Use of Safer Solvents: The bulk of waste in many chemical processes comes from solvents. skpharmteco.com Future research should focus on replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. nih.govresearchgate.net
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. nih.gov Microwave-assisted synthesis and mechanochemistry are promising techniques in this regard. nih.gov
Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is a cornerstone of green chemistry, as it reduces waste and often leads to higher selectivity. edu.krdfirp-ula.org
By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of 2,5-diphenyl-2-cyclopenten-1-one and related compounds, paving the way for more efficient, selective, and sustainable chemical synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopenten-1-one, 2,5-diphenyl-, and what catalytic systems are typically employed?
- Methodological Answer : The synthesis of 2,5-diphenyl derivatives of cyclopentenone often involves aldol condensation or Michael addition reactions. For example, substituted cyclopentenones can be synthesized using organocatalytic systems or transition metal catalysts. In related compounds, such as 2-methyl-3-(2-methylpropoxy) derivatives, etherification steps with alkyl halides under basic conditions are employed . Precursor molecules like methyl cyclopentenone derivatives may also undergo functionalization via Grignard reagents or Friedel-Crafts alkylation to introduce aryl groups .
- Key Considerations : Optimize reaction temperature (e.g., 409.2 K boiling point observed in cyclopentenone derivatives ) and solvent polarity to control regioselectivity. Validate purity using gas chromatography (GC) with polar columns like DB-Wax, which has been used for similar compounds .
Q. What spectroscopic techniques are recommended for characterizing 2-Cyclopenten-1-one derivatives, and how should data interpretation be approached?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and conjugated C=C bonds at 1600–1650 cm⁻¹ .
- Mass Spectrometry (MS) : Use electron ionization (EI) to detect molecular ion peaks (e.g., MW 168.23 for methyl-substituted derivatives ) and fragmentation patterns. Cross-reference with NIST databases (e.g., NIST MS number 108237 ).
- Gas Chromatography (GC) : Employ Kovats retention indices (RI) on polar columns (e.g., DB-Wax, RI 1357) to compare retention times with known standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of 2-Cyclopenten-1-one derivatives across literature sources?
- Methodological Answer : Discrepancies in boiling points (e.g., 409.2 K in NIST data vs. other sources) may arise from differences in measurement techniques (static vs. dynamic methods). To resolve:
Validate purity via GC-MS to rule out impurities affecting boiling points .
Replicate measurements using standardized methods (e.g., ASTM D86).
Cross-reference computational properties like XlogP (hydrophobicity) and polar surface area (e.g., 54.4 Ų in related compounds ) to assess experimental feasibility.
Q. What computational strategies are effective in predicting the reactivity of 2-Cyclopenten-1-one, 2,5-diphenyl- in Diels-Alder reactions?
- Methodological Answer :
- DFT Calculations : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity. For example, analyze electron-withdrawing effects of the carbonyl group on dienophile activity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics. Refer to computational parameters like rotatable bond counts (e.g., 5 in triethylphenyl derivatives ) to assess conformational flexibility.
- Validation : Compare computational results with experimental yields and stereochemical outcomes from GC or HPLC data .
Safety and Handling
Q. What safety protocols are critical when handling 2-Cyclopenten-1-one derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure, as cyclopentenone derivatives may cause respiratory irritation .
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and consult a physician .
- Waste Disposal : Follow institutional guidelines for ketone-containing waste, avoiding direct release into aqueous systems due to potential environmental toxicity .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the stability of 2,5-diphenylcyclopentenone under varying pH conditions?
- Methodological Answer :
pH Range : Test stability in buffers (pH 2–12) at 25°C and 40°C to simulate physiological and accelerated conditions.
Analytical Tools : Monitor degradation via HPLC-UV (λ = 254 nm) and track carbonyl group integrity using FTIR.
Kinetic Modeling : Apply pseudo-first-order kinetics to calculate degradation rate constants (k) and half-lives. Compare with computational hydrolysis pathways predicted via DFT .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point (Tboil) | 409.2 K | N/A | |
| GC Retention Index (DB-Wax) | 1357 | Kovats RI | |
| Hydrophobicity (XlogP) | 5.0 | Computational | |
| Polar Surface Area | 54.4 Ų | Computational |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
